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Compound of Interest

Compound Name: N-Isopropylmaleimide

Cat. No.: B086963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Isopropylmaleimide (NIPM) is a thiol-reactive compound widely employed for the site-

specific modification of proteins at cysteine residues. The maleimide group undergoes a highly

selective Michael addition reaction with the sulfhydryl group of cysteine, forming a stable

thioether bond. This specific and efficient conjugation chemistry makes NIPM a valuable tool in

various applications, including the development of antibody-drug conjugates (ADCs), the

introduction of fluorescent or biotin labels for detection and tracking, and the study of protein

structure and function.

The reaction is most efficient and specific within a pH range of 6.5-7.5.[1] At this pH, the thiol

group is sufficiently nucleophilic to react with the maleimide, while competing reactions with

other nucleophilic residues, such as the ε-amino group of lysine, are minimized. The reaction

with thiols is approximately 1,000 times faster than with amines at pH 7.0.[1][2]

This document provides detailed protocols for the use of N-Isopropylmaleimide in protein

labeling, along with quantitative data on reaction parameters and stability to guide experimental

design and troubleshooting.
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Property Value

Molecular Formula C₇H₉NO₂

Molecular Weight 139.15 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in organic solvents such as DMSO and

DMF

Storage
Store at 2-8°C, protected from light and

moisture

Quantitative Data for N-Isopropylmaleimide Protein
Labeling
The efficiency and kinetics of the labeling reaction are influenced by several factors, including

pH, temperature, and the molar ratio of NIPM to protein.

Reaction Kinetics and Labeling Efficiency
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Parameter
Recommended
Value/Range

Notes

Optimal pH Range 6.5 - 7.5

Balances thiol reactivity with

minimal side reactions with

amines.[1]

Second-Order Rate Constant

(k) for N-alkyl maleimide with

Cysteine

~10³ - 10⁴ M⁻¹s⁻¹

At pH 7.0 - 7.4, 25°C.[2] The

rate constant for N-

Isopropylmaleimide is

expected to be within this

range.

Molar Excess of NIPM 10-20 fold

A common starting point to

drive the reaction to

completion.[2] The optimal

ratio may need to be

determined empirically.

Typical Labeling Efficiency 70-90%

Dependent on protein

structure, cysteine

accessibility, and reaction

conditions.

Stability of the Thioether Bond
The thioether bond formed between NIPM and a cysteine residue is generally stable. However,

it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols,

leading to deconjugation.[2]
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Condition Stability
Primary Degradation
Pathway

pH 7.4, 37°C
Half-life of ~27 hours for N-

alkyl maleimide adducts

Hydrolysis (ring-opening) of

the succinimide ring can occur,

leading to a more stable

product.[2]

In the presence of competing

thiols (e.g., glutathione)
Susceptible to thiol exchange Retro-Michael reaction.[2]

In rat plasma

~50% drug loss after 2 weeks

for some N-alkyl maleimide

adducts

Retro-Michael reaction.[2]

Experimental Protocols
Protein Preparation

Buffer Selection: Dissolve the protein in a suitable buffer at a pH between 7.0 and 7.5.

Recommended buffers include phosphate-buffered saline (PBS), HEPES, or Tris, at a

concentration of 50-100 mM. Avoid buffers containing thiols (e.g., DTT).

Protein Concentration: A protein concentration of 1-10 mg/mL is generally recommended.[3]

Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in

disulfide bonds, they must be reduced prior to labeling.

Add a 10-100 fold molar excess of a reducing agent such as Tris(2-

carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a thiol

group and does not need to be removed before adding the maleimide reagent.

Incubate the reaction mixture for 30-60 minutes at room temperature.

If using a thiol-containing reducing agent like DTT, it must be removed by dialysis or a

desalting column before adding NIPM.

Degassing: It is recommended to degas the buffer to minimize the re-oxidation of free thiols.
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N-Isopropylmaleimide Stock Solution Preparation
Immediately before use, prepare a 10 mM stock solution of N-Isopropylmaleimide in an

anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide

(DMF).

Vortex the solution to ensure the NIPM is fully dissolved.

Protein Labeling Protocol
Reaction Setup: To the prepared protein solution, add the NIPM stock solution to achieve a

final 10-20 fold molar excess of NIPM over the protein. Add the NIPM solution slowly while

gently stirring or vortexing the protein solution.

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at

4°C. Protect the reaction from light if the NIPM is conjugated to a light-sensitive molecule.

Quenching the Reaction (Optional): To stop the reaction, a quenching reagent such as L-

cysteine or β-mercaptoethanol can be added at a concentration in excess of the NIPM.

Purification: Remove excess, unreacted NIPM and any byproducts from the labeled protein

using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations
Chemical Reaction
Caption: Reaction of N-Isopropylmaleimide with a protein cysteine residue.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b086963?utm_src=pdf-body
https://www.benchchem.com/product/b086963?utm_src=pdf-body
https://www.benchchem.com/product/b086963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Unlabeled Protein

Protein Preparation
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(e.g., Desalting Column)

Analysis
(e.g., SDS-PAGE, Mass Spec)

End: Labeled Protein
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Caption: General experimental workflow for protein labeling with NIPM.

Application in Studying Signaling Pathways
NIPM-labeled proteins can be valuable tools for investigating cellular signaling pathways. For

example, a protein kinase can be labeled with a fluorescent probe using NIPM to study its

interaction with other proteins in a signaling cascade, such as the Mitogen-Activated Protein

Kinase (MAPK) pathway.
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MAPK Signaling Cascade Experimental Application
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Caption: Use of a NIPM-labeled MAPK to study protein-protein interactions.
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Troubleshooting
Problem Possible Cause Suggested Solution

Low Labeling Efficiency

- Incomplete reduction of

disulfide bonds- Oxidation of

free thiols- Hydrolysis of NIPM

- Ensure sufficient molar

excess and incubation time for

the reducing agent.- Use

degassed buffers.- Prepare

NIPM stock solution

immediately before use.

Protein Precipitation

- High concentration of organic

solvent from NIPM stock-

Change in protein stability

upon labeling

- Add NIPM stock solution

slowly while mixing.- Optimize

labeling conditions (e.g., lower

temperature, shorter

incubation time).

Non-specific Labeling
- Reaction pH is too high

(>7.5)

- Maintain the reaction pH

within the optimal range of 6.5-

7.5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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